4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a bromine atom, a furan ring, and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 2,6-dimethylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the hydrazinylidene intermediate.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Coupling with furan-2-carboxylic acid: The brominated intermediate is then coupled with furan-2-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the hydrazinylidene group can lead to the formation of corresponding hydrazine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl furan-2-carboxylates.
Scientific Research Applications
4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or topoisomerase in the case of anticancer activity.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the p53 pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-ethylaniline: Similar in structure but lacks the furan ring and hydrazinylidene group.
4-bromo-2,6-dichloroanisole: Contains a bromine atom and a methoxy group but differs significantly in overall structure.
Uniqueness
4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to its combination of a bromine atom, a furan ring, and a hydrazinylidene group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H19BrN2O5 |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H19BrN2O5/c1-14-5-3-6-15(2)21(14)29-13-20(26)25-24-12-16-11-17(23)8-9-18(16)30-22(27)19-7-4-10-28-19/h3-12H,13H2,1-2H3,(H,25,26)/b24-12+ |
InChI Key |
REABNYMMHMFEOK-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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